Methyl N-(6-methoxy-3-nitropyridin-2-yl)glycinate
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Overview
Description
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a methoxy group, a nitro group, and an amino group attached to a pyridine ring, along with a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate typically involves the nitration of 6-methoxypyridine, followed by amination and esterification reactions. One common method involves the reaction of 6-methoxy-3-nitropyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Pd/C, hydrogen gas, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or THF.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.
Major Products Formed
Reduction: 6-methoxy-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetic acid.
Scientific Research Applications
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-nitropyridin-2-amine
- 2-Amino-6-methoxy-3-nitropyridine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H11N3O5 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11N3O5/c1-16-7-4-3-6(12(14)15)9(11-7)10-5-8(13)17-2/h3-4H,5H2,1-2H3,(H,10,11) |
InChI Key |
GVODIIHDWUVMAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])NCC(=O)OC |
Origin of Product |
United States |
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